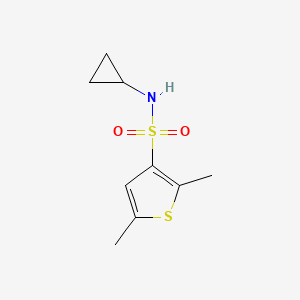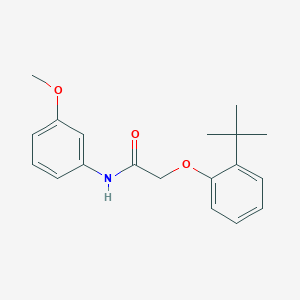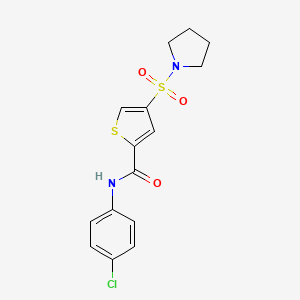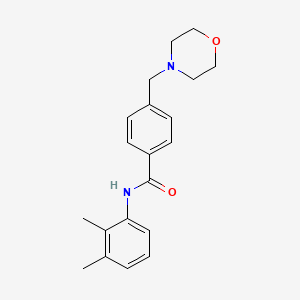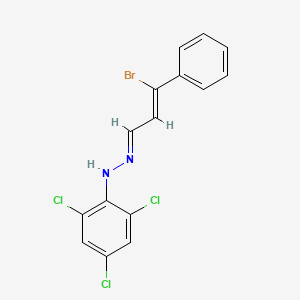
3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazone derivatives often involves the condensation of an aldehyde or ketone with a hydrazine. For compounds similar to "3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone," the synthesis might involve the reaction of a suitable bromo- and chloro-substituted aldehyde with a phenylhydrazine derivative under acidic or basic conditions, followed by purification steps such as recrystallization.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of conjugated systems that contribute to their stability and reactivity. X-ray crystallography studies reveal the dihedral angles between aromatic rings and the planarity of the hydrazone linkage, contributing to the understanding of the compound's molecular geometry and electronic distribution (Jasinski et al., 2010).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Hydrazones exhibit significant interest in crystallography due to their potential in forming varied and complex molecular structures. For instance, studies have detailed the crystallization behaviors and structural analyses of hydrazone compounds, highlighting their ability to form weak C—H⋯O hydrogen bonds and π–π stacking interactions, which are critical in understanding molecular packing and interaction mechanisms in the solid state (Jasinski et al., 2010).
Organic Synthesis and Reactivity
Hydrazones serve as key intermediates in the synthesis of various heterocyclic compounds, owing to their reactivity towards different electrophiles and nucleophiles. The synthesis of 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazlines through cyclodehydration of corresponding hydrazones is a prime example of their utility in constructing complex molecules with potential biological activities (Zhui‐Hui Sheng, 2006).
Catalysis
In catalysis, hydrazones have been investigated for their roles as ligands in metal-catalyzed reactions, contributing to the development of novel catalytic processes. The synthesis and characterization of metal complexes involving hydrazone ligands demonstrate their potential in facilitating diverse chemical transformations, including palladium-catalyzed intramolecular amination of aryl halides (Lebedev et al., 2005).
Sensing Applications
Hydrazones are also recognized for their sensing capabilities, particularly in the detection of ions and molecules. Research has shown that hydrazones can act as colorimetric sensors for cyanide and acetate ions, demonstrating significant color changes upon interaction with these analytes. This property is attributed to their ability to form hydrogen bonds and electrostatic interactions with the target ions, making them valuable tools in environmental monitoring and diagnostic assays (Gupta et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-[(Z)-3-bromo-3-phenylprop-2-enylidene]amino]-2,4,6-trichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl3N2/c16-12(10-4-2-1-3-5-10)6-7-20-21-15-13(18)8-11(17)9-14(15)19/h1-9,21H/b12-6-,20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBRODZSJZTFOF-NGYMSCGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

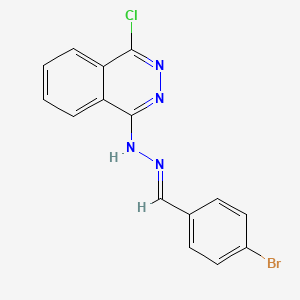
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)
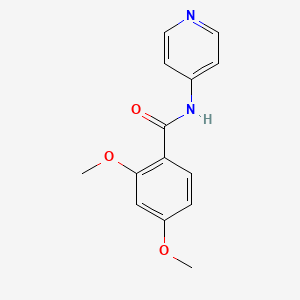
![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)
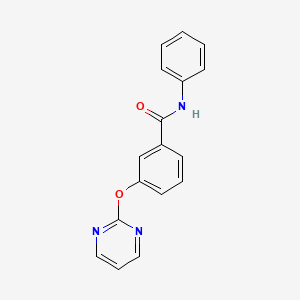
![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
